1,4-Dithia-7-azaspiro(4.4)nonane-8-carboxylic acid hydrobromide, (S)-

chiral purity enantiomer identity optical rotation

1,4-Dithia-7-azaspiro(4.4)nonane-8-carboxylic acid hydrobromide, (S)- (CAS 75776‑79‑3) is a chiral, sulfur‑containing azaspiro carboxylic acid salt that serves as the indispensable (S)‑configured dithioketal‑proline surrogate in the convergent synthesis of spirapril and related angiotensin‑converting enzyme (ACE) inhibitors. The compound is a white to tan solid with a precisely defined stereocenter at the 8‑position, and its optical rotation of [α]D +10.7° (c 0.5, MeOH) is a primary identity and purity benchmark.

Molecular Formula C7H12BrNO2S2
Molecular Weight 286.2 g/mol
CAS No. 75776-79-3
Cat. No. B1590154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Dithia-7-azaspiro(4.4)nonane-8-carboxylic acid hydrobromide, (S)-
CAS75776-79-3
Molecular FormulaC7H12BrNO2S2
Molecular Weight286.2 g/mol
Structural Identifiers
SMILESC1CSC2(S1)CC(NC2)C(=O)O.Br
InChIInChI=1S/C7H11NO2S2.BrH/c9-6(10)5-3-7(4-8-5)11-1-2-12-7;/h5,8H,1-4H2,(H,9,10);1H
InChIKeyDXALUCGGSBGKIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,4-Dithia-7-azaspiro(4.4)nonane-8-carboxylic acid hydrobromide, (S)- (CAS 75776-79-3) – A Chiral Spirocyclic Building Block Essential for ACE Inhibitor Synthesis


1,4-Dithia-7-azaspiro(4.4)nonane-8-carboxylic acid hydrobromide, (S)- (CAS 75776‑79‑3) is a chiral, sulfur‑containing azaspiro carboxylic acid salt that serves as the indispensable (S)‑configured dithioketal‑proline surrogate in the convergent synthesis of spirapril and related angiotensin‑converting enzyme (ACE) inhibitors [1]. The compound is a white to tan solid with a precisely defined stereocenter at the 8‑position, and its optical rotation of [α]D +10.7° (c 0.5, MeOH) is a primary identity and purity benchmark [2]. Unlike simpler proline analogues, the rigid 1,4‑dithiaspiro[4.4]nonane scaffold imposes conformational constraints that are critical for optimal enzyme‑inhibitor interactions [3].

Why Generic Substitution of 1,4-Dithia-7-azaspiro(4.4)nonane-8-carboxylic acid hydrobromide, (S)- Fails – Chirality, Conformation, and Reactivity Set It Apart


Simple replacement of CAS 75776‑79‑3 with the (R)‑enantiomer, an oxygen‑containing spiro analog, or an unprotected proline fragment is not viable because each introduces a different configuration, conformational flexibility, or electronic character that propagates into the final drug substance. The (S)‑enantiomer is the sole building block that yields the active S,S,S‑diastereomer of spiraprilat; the RSS‑diastereomer arising from the (R)‑enantiomer is >200‑fold weaker as an ACE inhibitor [1]. The dithioketal ring’s sulfur atoms impart higher lipophilicity and altered hydrogen‑bonding compared with dioxa analogs, while the hydrobromide salt provides favorable crystallization and handling properties [2]. These differences are not incremental – they are binary, making the specified compound the only acceptable input for established spirapril synthetic routes.

Product‑Specific Quantitative Evidence Guide for 1,4-Dithia-7-azaspiro(4.4)nonane-8-carboxylic acid hydrobromide, (S)-


Optical Rotation as the Definitive Enantiomer Identity Marker

The specific optical rotation of CAS 75776‑79‑3 is [α]D +10.7° (c 0.5, MeOH) as reported in the original synthesis paper [1]. The (R)‑enantiomer (CAS 2940876‑70‑8) would exhibit an approximately equal and opposite rotation, and the racemate would show zero net rotation. This value thus serves as a definitive identity and enantiopurity benchmark that cannot be provided by any other spirocyclic proline surrogate.

chiral purity enantiomer identity optical rotation

Chirality at C‑8 Is a Binary Determinant of Bioactive Diastereomer Potency

When the (S)‑dithiaspiro building block is used, it yields spiraprilat (the S,S,S‑diastereomer) with an in vitro ACE IC50 of 0.8 nM and an in vivo ID50 of 8 μg/kg [1]. In contrast, the corresponding RSS‑diastereomer (derivable from the (R)‑enantiomer of the building block) is >200‑fold weaker in ACE inhibition assays [2]. This >200‑fold potency drop demonstrates that the chirality of the starting intermediate is not a minor parameter but a go/no‑go quality gate.

stereochemical fidelity ACE inhibition diastereomer potency

Hydrobromide Salt Form Offers Superior Crystallinity and Handling Over the Free Acid or Hydrochloride

The hydrobromide salt of CAS 75776‑79‑3 is isolated as a white crystalline solid after recrystallization from ethanol [1]. The free carboxylic acid (8b) exhibits a lower melting point range and is isolated as a foam, while the hydrochloride salt is less commonly characterized in the original patent [2]. The hydrobromide salt’s reliable crystallization behavior enables reproducible filtration, drying, and storage, which are critical for kilogram‑scale intermediate procurement.

salt form crystallinity downstream processing

Predicted Lipophilicity (LogP ≈ 1.90) Differentiates the Dithia Scaffold from Dioxa Analogs

The predicted LogP of the free base of CAS 75776‑79‑3 is approximately 1.90 [1]. The oxygen‑containing analog (8S)-1,4‑dioxa‑7‑azaspiro[4.4]nonane‑8‑carboxylic acid (CAS 75776‑51‑1) has a molecular weight of 173.17 and lacks the two sulfur atoms, leading to a substantially lower predicted LogP (estimated <0.5). The higher lipophilicity of the dithia scaffold enhances passive membrane permeability and may alter the pharmacokinetic profile of the final conjugate, making it a preferred choice for designing oral ACE inhibitor candidates.

lipophilicity LogP dithia vs. dioxa scaffold

Carboxylic Acid pKa (~2.14) Enables Selective Amide Bond Formation Under Mild Conditions

The predicted pKa of the free carboxylic acid (8S)-1,4‑dithia‑7‑azaspiro[4.4]nonane‑8‑carboxylic acid is 2.14 ± 0.20 . This value is approximately 0.4 log units lower than that of (S)-proline (pKa ≈ 2.55), indicating a slightly stronger acid that can be selectively deprotonated with milder bases during amide coupling. Combined with the steric protection provided by the spiro ring, this acid enables efficient coupling with the alanine‑phenylbutyrate fragment to form spirapril without racemization.

pKa amide coupling reactivity

Established Synthetic Route With Documented Process‑Scale Feasibility

The synthesis of CAS 75776‑79‑3 is described in detail in US Patent 4,470,972, starting from N‑protected 4‑oxo‑(S)-proline and proceeding via dithioketal formation and HBr deprotection to yield the hydrobromide salt in multigram quantities [1]. The route has been reproduced in the peer‑reviewed literature, and the intermediate has been used to prepare kilogram quantities of spirapril for clinical development [2]. No alternative, non‑infringing synthetic route to the (S)‑dithiaspiro hydrobromide has been described that matches this combination of yield, purity, and scalability.

synthetic reproducibility patent route process scale

Best Research and Industrial Application Scenarios for 1,4-Dithia-7-azaspiro(4.4)nonane-8-carboxylic acid hydrobromide, (S)-


Synthesis of Spirapril and Spiraprilat for Reference Standard or API Production

The compound is the sole chiral intermediate used to construct the C‑terminal dithiaspiro‑proline moiety of spirapril (CAS 83647‑97‑6) and its active metabolite spiraprilat (CAS 83602‑05‑5). As demonstrated in the 1989 J. Med. Chem. paper, coupling CAS 75776‑79‑3 with N‑[1(S)-ethoxycarbonyl‑3‑phenylpropyl]‑(S)-alanine yields spirapril directly [1]. This application is the primary driver of demand for the compound, particularly for analytical reference standards and generic API manufacturing.

Stereochemical Probe in ACE Inhibitor Structure-Activity Relationship (SAR) Studies

Because the (S)-enantiomer of the dithiaspiro building block is required for high‑potency ACE inhibition (spiraprilat IC50 = 0.8 nM), while the RSS‑diastereomer is >200‑fold weaker [1], the compound serves as a stereochemical probe in SAR campaigns. Researchers can use the (S)- and (R)-enantiomer pair to deconvolute the contribution of the C‑8 chiral center to enzyme binding and selectivity.

Conformationally Constrained Proline Surrogate for Peptide Mimetic Design

The rigid 1,4-dithiaspiro[4.4]nonane scaffold locks the pyrrolidine ring conformation, making CAS 75776‑79‑3 a valuable building block for designing peptide mimetics with enhanced metabolic stability and defined backbone geometry. Its incorporation into peptidomimetic inhibitors of other zinc metalloproteases (e.g., NEP, ECE) has been explored in follow‑up studies [1].

Procurement Specification for Generic Drug Intermediate Supply Chains

For organizations sourcing the intermediate for generic spirapril production, the optical rotation ([α]D +10.7° ± tolerance) serves as a critical acceptance criterion [2]. The crystalline hydrobromide salt form ensures batch‑to‑batch consistency in appearance, purity, and handling, which is essential for maintaining a validated supply chain under GMP conditions.

Quote Request

Request a Quote for 1,4-Dithia-7-azaspiro(4.4)nonane-8-carboxylic acid hydrobromide, (S)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.